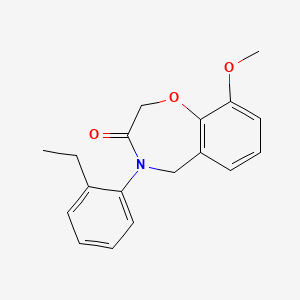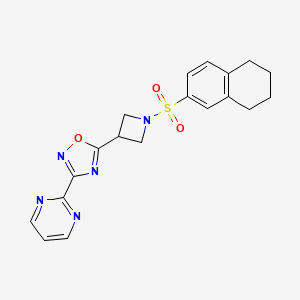![molecular formula C15H18N4S B2451756 N-ethyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393832-42-3](/img/structure/B2451756.png)
N-ethyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-ethyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide” is a complex organic compound that contains several functional groups and rings . It has a pyridine ring, a pyrrolopyrazine ring, and a carbothioamide group. Compounds with similar structures are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, a pyrrolopyrazine ring, and a carbothioamide group . These groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
The pyridine ring in the molecule is a common reactant in many organic reactions due to its aromaticity and the presence of a nitrogen atom . The pyrrolopyrazine ring and the carbothioamide group could also participate in various reactions .科学的研究の応用
Antitumor and Antimitotic Activity
N-ethyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide derivatives have been investigated for their antitumor and antimitotic activities. Research has shown that alterations in the structure of these compounds, especially at specific positions on the pyrazine ring, can significantly influence their cytotoxicity and ability to inhibit mitosis in cancer cells, such as lymphoid leukemia L1210 cells. Some compounds with these structural changes have demonstrated potent in vitro and in vivo antitumor activities (Temple, Rener, Comber, & Waud, 1991).
Synthesis and Chemical Reactivity
Studies have also explored the synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives. The utility of certain key starting materials, like ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo-[1,2-a]pyrazine-7-carboxylate, has been demonstrated for the synthesis of new analogues, potentially leading to novel pharmacological applications (Voievudskyi, Astakhina, Kryshchyk, Petuhova, & Shyshkina, 2016).
Applications in Coordination Chemistry
In coordination chemistry, derivatives of this compound have been used to prepare binuclear complexes with metals like copper(II), cobalt(II), and nickel(II). These complexes have been characterized and studied for their structural, spectral, and biological properties, indicating potential applications in the field of bioinorganic chemistry (El‐Gammal, Abu El‐Reash, & El‐Gamil, 2012).
Antiviral Activity
Additionally, certain carbothioamide derivatives have been synthesized and evaluated for their antiviral activity, specifically against yellow fever virus. The studies have shown promising results, with some compounds exhibiting inhibitory activity at low concentrations, suggesting potential applications in antiviral drug development (Moskalenko et al., 2021).
作用機序
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that the pyrrolopyrazine scaffold, which is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring, plays a significant role in its biological activity . The compound likely interacts with its targets, leading to changes in cellular function.
Biochemical Pathways
Compounds with a similar pyrrolopyrazine scaffold have been shown to impact a variety of biological pathways due to their wide range of biological activities . The downstream effects of these interactions can vary greatly depending on the specific target and the biological context.
Result of Action
Given the wide range of biological activities associated with compounds containing a similar pyrrolopyrazine scaffold, it is likely that the effects are diverse and context-dependent .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
The biochemical properties of N-ethyl-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide are largely determined by its interactions with various biomolecules. It has been found to exhibit significant activity against Mycobacterium tuberculosis H37Ra, suggesting that it interacts with enzymes, proteins, and other biomolecules involved in the life cycle of this bacterium .
Cellular Effects
N-ethyl-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide has been shown to have a significant impact on various types of cells and cellular processes . For instance, it has been found to be non-toxic to human embryonic kidney cells (HEK-293), indicating that it may have a selective effect on bacterial cells .
Molecular Mechanism
Docking studies have suggested that it may interact with biomolecules through binding interactions
Temporal Effects in Laboratory Settings
It has been found to exhibit significant anti-tubercular activity with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .
特性
IUPAC Name |
N-ethyl-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4S/c1-2-17-15(20)19-11-10-18-9-3-4-13(18)14(19)12-5-7-16-8-6-12/h3-9,14H,2,10-11H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJSSKHNPABZTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)N1CCN2C=CC=C2C1C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-8-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
![2-Chloro-5-((3,3,3-trifluoropropyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2451679.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]cyclopropanesulfonamide](/img/structure/B2451680.png)

![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-isopropyl-1H-pyrazole](/img/structure/B2451682.png)

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2451688.png)



![{[(4-Bromophenyl)methyl]carbamoyl}methyl 2,5-dichlorobenzoate](/img/structure/B2451692.png)
![(E)-1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one oxalate](/img/structure/B2451693.png)

